1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine
Overview
Description
1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine is a chemical compound with the molecular formula C10H14ClN3O. It is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, linked to a piperidine ring through a carbonyl group.
Mechanism of Action
Target of Action
The primary targets of 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine are currently unknown . This compound is a unique chemical and is provided to early discovery researchers for the purpose of studying its effects .
Mode of Action
Pyrazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives have been synthesized via various synthetic routes including conventional reactions, one-pot multi-component reaction strategies, cyclocondensation reactions, cascade/tandem protocols, and coupling reactions .
Result of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine typically involves the reaction of 5-chloro-1-methyl-1H-pyrazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
- 1-[(4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
- 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Comparison: 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine is unique due to the specific positioning of the chlorine and methyl groups on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
(5-chloro-1-methylpyrazol-3-yl)-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-13-9(11)7-8(12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPGDENPRJLFHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCCCC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191196 | |
Record name | (5-Chloro-1-methyl-1H-pyrazol-3-yl)-1-piperidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648408-71-3 | |
Record name | (5-Chloro-1-methyl-1H-pyrazol-3-yl)-1-piperidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648408-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Chloro-1-methyl-1H-pyrazol-3-yl)-1-piperidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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